Geographutoxin I

Sodium channel subtype selectivity μ-conotoxin pharmacology NaV1.4 vs NaV1.2 discrimination

Geographutoxin I (CAS 86394-16-3; synonyms: GTX-I, μ-conotoxin GIIIA, Myotoxin I) is a 22‑amino acid, disulfide‑rich peptidic neurotoxin belonging to the M‑superfamily of μ‑conotoxins, originally isolated from the venom of the marine cone snail Conus geographus. The toxin folds into a compact pyramidal scaffold stabilized by three disulfide bridges (C1–C4, C2–C5, C3–C6) and carries a net charge of +6 at physiological pH owing to multiple Lys and Arg residues.

Molecular Formula C100H170N38O32S6
Molecular Weight 2609.1 g/mol
CAS No. 86394-16-3
Cat. No. B3290345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeographutoxin I
CAS86394-16-3
Molecular FormulaC100H170N38O32S6
Molecular Weight2609.1 g/mol
Structural Identifiers
SMILESCC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCCN)O)O)O
InChIInChI=1S/C100H170N38O32S6/c1-46(76(108)149)118-87(160)62-40-171-172-41-63-88(161)122-52(15-3-7-25-101)80(153)128-61(36-74(147)148)85(158)121-55(19-12-30-116-99(111)112)79(152)123-57(21-23-71(106)143)84(157)131-64-42-173-175-44-66(132-86(159)60(35-73(145)146)127-77(150)51(105)14-11-29-115-98(109)110)91(164)134-67(92(165)135-75(47(2)139)97(170)138-39-50(142)34-70(138)96(169)137-38-49(141)33-69(137)94(167)124-54(17-5-9-27-103)78(151)119-53(81(154)129-63)16-4-8-26-102)45-176-174-43-65(90(163)133-62)130-82(155)56(20-13-31-117-100(113)114)120-83(156)58(22-24-72(107)144)125-93(166)68-32-48(140)37-136(68)95(168)59(126-89(64)162)18-6-10-28-104/h46-70,75,139-142H,3-45,101-105H2,1-2H3,(H2,106,143)(H2,107,144)(H2,108,149)(H,118,160)(H,119,151)(H,120,156)(H,121,158)(H,122,161)(H,123,152)(H,124,167)(H,125,166)(H,126,162)(H,127,150)(H,128,153)(H,129,154)(H,130,155)(H,131,157)(H,132,159)(H,133,163)(H,134,164)(H,135,165)(H,145,146)(H,147,148)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t46-,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-/m0/s1
InChIKeyJXBJHMUQZOSJPJ-HTVVLJMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Geographutoxin I (GTX-I / μ-Conotoxin GIIIA) – Baseline Identity for Informed Procurement


Geographutoxin I (CAS 86394-16-3; synonyms: GTX-I, μ-conotoxin GIIIA, Myotoxin I) is a 22‑amino acid, disulfide‑rich peptidic neurotoxin belonging to the M‑superfamily of μ‑conotoxins, originally isolated from the venom of the marine cone snail Conus geographus [1]. The toxin folds into a compact pyramidal scaffold stabilized by three disulfide bridges (C1–C4, C2–C5, C3–C6) and carries a net charge of +6 at physiological pH owing to multiple Lys and Arg residues [2]. Its canonical mechanism is pore‑blockade of the skeletal muscle voltage‑gated sodium channel NaV1.4, achieved by binding to neurotoxin receptor Site I on the extracellular vestibule of the channel, thereby preventing sodium ion permeation and inhibiting action potential generation [3].

Why Geographutoxin I Cannot Be Interchanged with Structurally Related μ‑Conotoxins


Despite sharing the conserved CC–C–C–CC cysteine framework and a common binding site on voltage‑gated sodium channels, μ‑conotoxins exhibit sharply divergent subtype‑selectivity profiles and potencies that preclude casual substitution. GIIIA and its closest natural homolog, GIIIB, differ by a single charge at residue 14 (Arg → Lys), yet this sole substitution is sufficient to confer ∼50‑fold differential recognition by engineered NaV channels [1]. Moving beyond the GIII series, μ‑PIIIA potently blocks neuronal NaV1.2 and NaV1.7 isoforms that are virtually insensitive to GIIIA, while μ‑KIIIA displays a reversed rank order of isoform preference compared with GIIIA [2]. Even the oxidation‑folding behaviour diverges: GIIIA collapses rapidly into a single native isomer, whereas PIIIA and SmIIIA generate multiple disulfide‑bond isomers, directly impacting synthetic yield and product homogeneity [3]. Therefore, experimental or industrial users who require a defined, muscle‑specific sodium‑channel blockade must select GIIIA by compound identity, not by conotoxin class.

Geographutoxin I – Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Muscle‑Selective NaV1.4 Blockade: GIIIA Spares Neuronal and Cardiac Isoforms Targeted by PIIIA

GIIIA blocks the skeletal muscle isoform NaV1.4 with high affinity but is virtually without effect on neuronal (brain NaV1.2) or cardiac (NaV1.5) sodium channels at concentrations up to 10 μM [1]. In contrast, μ‑PIIIA inhibits both NaV1.4 (IC50 = 44 nM) and neuronal NaV1.2/NaV1.7 (IC50 = 640 nM) [2]. In competitive [³H]saxitoxin‑binding assays on rat brain membranes, PIIIA displaces >60 % of binding sites (IC50 = 44 nM) whereas GIIIA displaces only ∼30 % (IC50 = 69 nM) [3]. This differential window allows GIIIA to serve as an exclusive probe for muscle sodium channels, free of confounding neuronal activity.

Sodium channel subtype selectivity μ-conotoxin pharmacology NaV1.4 vs NaV1.2 discrimination

Binding Affinity at NaV1.4: GIIIA Exhibits ~5.6‑Fold Higher Affinity Than Its Closest Homolog GIIIB

In direct competition against [³H]saxitoxin on rat skeletal muscle plasma membranes, GIIIA displays a dissociation constant (Kd) of approximately 25 nM, whereas GIIIB — differing by a single Arg → Lys substitution at position 14 — exhibits a Kd of approximately 140 nM [1]. Both toxins compete with 80–95 % of saxitoxin binding sites, confirming a shared Site I mechanism, but the 5.6‑fold affinity advantage of GIIIA translates into substantially greater occupancy at sub‑saturating concentrations.

NaV1.4 binding affinity μ-conotoxin GIIIA vs GIIIB [³H]saxitoxin competition

Disulfide‑Bond Integrity as a Quantitative Potency Determinant: Cys10–Cys21 Removal Causes a 229‑Fold Potency Loss

Systematic alanine‑scanning of the three disulfide bridges of GIIIA reveals that all three are required for full potency, but their contributions are hierarchical. Wild‑type GIIIA inhibits rNaV1.4 with an IC50 of 0.069 ± 0.005 μM. Removal of the Cys10–Cys21 bridge (GIIIA‑3) elevates the IC50 to 15.8 ± 0.8 μM, representing a 229‑fold loss of inhibitory potency [1]. The Cys3–Cys15 and Cys4–Cys20 deletions produce intermediate losses (30‑ and 48‑fold, respectively) [1]. This steep dependence on disulfide integrity provides a quantitative benchmark for quality control of synthetic or recombinant GIIIA preparations.

Disulfide bond structure–activity relationship μ-conotoxin GIIIA potency NaV1.4 inhibition

Synthetic Folding Fidelity: GIIIA Oxidises to a Single Native Isomer, Unlike PIIIA and SmIIIA

Under standard in‑vitro oxidative folding conditions, reduced GIIIA collapses rapidly into one dominant product bearing the native C1–C4/C2–C5/C3–C6 disulfide connectivity. In contrast, μ‑PIIIA and μ‑SmIIIA generate multiple fully oxidised isomers, necessitating additional chromatographic separation and reducing synthetic yield [1]. The homogeneous folding behaviour of GIIIA, attributed to its favourable electrostatic surface and rapid conformational collapse, simplifies large‑scale synthesis and quality assurance [1].

Conotoxin oxidative folding disulfide isomer heterogeneity synthetic peptide quality

GIIIA as an Essential Component of the Two‑Toxin Classification System for TTX‑Sensitive Sodium Channel Subtypes

When used in combination with μ‑PIIIA, GIIIA resolves tetrodotoxin‑sensitive (TTX‑S) voltage‑gated sodium channels into three pharmacologically distinct categories: (1) channels sensitive to both GIIIA and PIIIA (exemplified by skeletal muscle NaV1.4), (2) channels sensitive to PIIIA but not GIIIA (exemplified by rat brain Type II / NaV1.2), and (3) channels resistant to both toxins (many mammalian CNS subtypes) [1]. No single μ‑conotoxin can achieve this tripartite discrimination; the binary toxin combination is required, and GIIIA’s strict muscle selectivity is the cornerstone of Category 1 assignment.

Sodium channel subtype classification TTX‑sensitive channels μ-conotoxin pharmacological toolkit

GIIIA vs. KIIIA: Distinct Isoform Rank Order Defines Application‑Specific Selection

μ‑KIIIA, a 16‑residue conopeptide from Conus kinoshitai, blocks rNaV1.4 with an IC50 of 48 ± 6 nM, but unlike GIIIA it also potently inhibits rNaV1.2 (IC50 = 61 ± 5 nM) and mNaV1.6 (IC50 = 183 ± 31 nM), while having no effect on hNaV1.5 or hNaV1.8 at 10 μM [1]. GIIIA, by contrast, shows negligible blockade of NaV1.2 at concentrations that fully inhibit NaV1.4 [2]. Thus, while both toxins inhibit NaV1.4, KIIIA’s broader neuronal activity profile makes it unsuitable for experiments requiring exclusive muscle‑channel blockade — the defining strength of GIIIA.

μ-conotoxin isoform selectivity KIIIA vs GIIIA Nav1.4 vs Nav1.2 preference

Geographutoxin I – High‑Value Research and Industrial Application Scenarios


Exclusive Pharmacological Isolation of Skeletal Muscle NaV1.4 Currents

In electrophysiology laboratories studying neuromuscular transmission, myotonia, or periodic paralysis, GIIIA is the agent of choice when complete and selective blockade of NaV1.4 is required without contaminating effects on neuronal (NaV1.2, NaV1.6) or cardiac (NaV1.5) sodium currents. As demonstrated by [³H]saxitoxin competition data, GIIIA occupies 80–95 % of muscle sodium channel sites while leaving brain sodium channels virtually untouched at concentrations up to 10 μM [1]. This scenario is not served by PIIIA or KIIIA, which introduce significant neuronal channel blockade at their effective muscle‑channel concentrations.

Reference Toxin for Sodium Channel Subtype Classification Panels

GIIIA is an indispensable component of the validated two‑toxin (GIIIA + PIIIA) classification system that discriminates tetrodotoxin‑sensitive sodium channels into three pharmacologically defined subtypes [2]. Any laboratory building or maintaining a sodium‑channel pharmacology reference panel must include GIIIA to reproduce published classification criteria. Substitution with GIIIB is not equivalent: despite their structural similarity, GIIIB shows ∼5.6‑fold lower affinity at NaV1.4 and distinct mutational sensitivity at the domain II pore region [3].

Quality‑Controlled Synthetic Peptide Production and Large‑Scale Procurement

GIIIA’s single‑isomer oxidative folding behaviour — documented in comparative folding studies where GIIIA yields one major HPLC peak versus multiple isomers for PIIIA and SmIIIA [4] — makes it the most manufacturing‑friendly μ‑conotoxin for solid‑phase peptide synthesis. Procurement specifications can reference the quantitative disulfide‑integrity benchmark: wild‑type GIIIA must exhibit an IC50 of ≤0.1 μM on rNaV1.4 by whole‑cell patch clamp, with any preparation showing >10‑fold potency loss indicating unacceptable disulfide scrambling [5].

Structural Biology of Voltage‑Gated Sodium Channel Pore Blockade

The extensive body of mutagenesis data for the NaV1.4–GIIIA complex — used to validate homology models and molecular dynamics simulations of the channel pore domain [6] — positions GIIIA as the best‑characterised peptidic ligand for structural studies of Site I pore blockade. Cryo‑EM and X‑ray crystallography groups seeking a high‑affinity, structurally rigid pore blocker with a well‑mapped interaction surface will find GIIIA superior to less‑characterised μ‑conotoxins for which sparse mutational constraints limit model validation.

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